Methyl 2-(chlorosulfonyl)-3-(trifluoromethyl)benzoate

Description

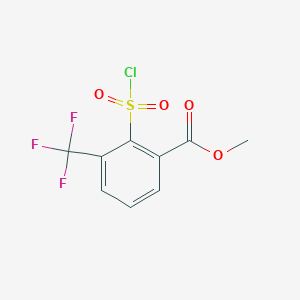

Methyl 2-(chlorosulfonyl)-3-(trifluoromethyl)benzoate is a specialized aromatic ester featuring a chlorosulfonyl (-SO₂Cl) group and a trifluoromethyl (-CF₃) substituent on the benzoate ring. The chlorosulfonyl group confers high reactivity, enabling participation in nucleophilic substitution or coupling reactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability .

Properties

IUPAC Name |

methyl 2-chlorosulfonyl-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O4S/c1-17-8(14)5-3-2-4-6(9(11,12)13)7(5)18(10,15)16/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMNJOKGCJJJSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)C(F)(F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(chlorosulfonyl)-3-(trifluoromethyl)benzoate is an organic compound with significant potential in pharmaceutical applications due to its unique structural features. This article explores its biological activity, focusing on antimicrobial properties, metabolic stability, and implications for drug development.

Chemical Structure and Properties

This compound features a benzoate structure with a chlorosulfonyl group and a trifluoromethyl group, contributing to its chemical reactivity and biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug efficacy .

1. Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit significant antimicrobial activity. The presence of the chlorosulfonyl group is associated with enhanced antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | TBD | TBD |

| Chlorosulfonyl derivatives | 0.39–1.56 | 0.39–1.56 |

| Trifluoromethyl analogs | Comparable to ampicillin | Comparable to ampicillin |

The minimum inhibitory concentration (MIC) values for chlorosulfonyl derivatives suggest strong antimicrobial potential, making them candidates for further development as therapeutic agents .

2. Anticancer Activity

While specific data on the anticancer effects of this compound is limited, related compounds have shown promising results in inhibiting cancer cell lines. For instance, thiazine derivatives have demonstrated varying degrees of anticancer activity, indicating potential pathways for exploration in drug development .

Case Study: Synthesis and Evaluation of Thiazine Derivatives

Yadav et al. synthesized thiazine derivatives using methyl 2-(chlorosulfonyl)benzoate as an intermediate. These derivatives exhibited notable antimicrobial and anticancer activities, highlighting the importance of structural modifications in enhancing biological efficacy .

Research Findings: Structure-Activity Relationship (SAR)

Studies on SAR have shown that the incorporation of trifluoromethyl groups significantly increases the potency of compounds against various biological targets. For example, modifications at the para position of the phenolic ring have been linked to enhanced inhibition of serotonin uptake .

Scientific Research Applications

Synthesis of Pharmaceuticals

Methyl 2-(chlorosulfonyl)-3-(trifluoromethyl)benzoate serves as a critical intermediate in the synthesis of various pharmaceuticals. The chlorosulfonyl group allows for the formation of sulfonamide derivatives, which are essential in drug development. Its trifluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable scaffold for medicinal chemistry.

Agricultural Chemicals

This compound is also utilized in the formulation of agrochemicals. The unique properties of the trifluoromethyl group contribute to its effectiveness in enhancing the performance of herbicides and pesticides. Research indicates that compounds with similar structures can exhibit significant biological activity against pests and weeds.

Chemical Synthesis

In synthetic organic chemistry, this compound can be employed as a versatile building block for creating more complex organic molecules. Its reactive functional groups facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions.

Inhibition of Enzymes

A notable study demonstrated that this compound effectively inhibits serine proteases by forming stable covalent bonds with active site serine residues. This inhibition is vital for therapeutic applications targeting diseases related to protease activity.

Protein-Ligand Interaction Studies

Another research effort utilized this compound in fluorescence resonance energy transfer (FRET) assays to study protein-ligand interactions. The results indicated significant alterations in binding affinities when proteins were treated with this compound, highlighting its potential utility in drug design.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features:

Key Observations :

- The chlorosulfonyl group in the target compound distinguishes it from sulfonylurea herbicides (e.g., triflusulfuron methyl ester), which contain a sulfonylurea bridge linked to a triazine ring . This group enhances electrophilicity, making the target compound reactive toward amines or alcohols.

- Compared to Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate , the target lacks a fluoro substituent but includes a chlorosulfonyl group, increasing its utility in forming sulfonamide or sulfonate derivatives.

- The amino group in Methyl 2-amino-3-(trifluoromethyl)benzoate contrasts with the chlorosulfonyl group, rendering the former nucleophilic and suitable for coupling reactions (e.g., peptide synthesis).

Physicochemical Properties

- The trifluoromethyl group counterbalances this by enhancing lipophilicity .

- Stability : Chlorosulfonyl compounds are moisture-sensitive, requiring anhydrous handling (similar to trifluoromethanesulfonyl chloride, which hydrolyzes exothermically ).

Q & A

How can the synthesis of Methyl 2-(chlorosulfonyl)-3-(trifluoromethyl)benzoate be optimized for high yield and purity?

Methodological Answer:

Optimization typically involves selecting reactive intermediates and controlling reaction conditions. For example, chlorosulfonation of methyl 3-(trifluoromethyl)benzoate derivatives may require precise temperature control (0–5°C) to minimize side reactions. A two-step process involving sulfonation followed by chlorination with reagents like PCl₅ or SOCl₂ is common . Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization in THF/hexane mixtures can improve purity . Monitoring reaction progress using thin-layer chromatography (TLC) is critical to isolate intermediates .

What advanced techniques are recommended for structural elucidation and purity assessment?

Methodological Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination, particularly to resolve stereoelectronic effects from the trifluoromethyl and chlorosulfonyl groups .

- Mass spectrometry : High-resolution ESI-MS or EI-MS (as in NIST databases) confirms molecular weight and fragmentation patterns .

- Multinuclear NMR : ¹⁹F NMR is essential to confirm trifluoromethyl group integrity, while ¹H/¹³C NMR identifies regiochemical outcomes .

- HPLC : Reverse-phase HPLC with UV detection ensures purity, especially for detecting hydrolyzed byproducts (e.g., free sulfonic acids) .

How does the chlorosulfonyl group influence nucleophilic substitution reactions in this compound?

Methodological Answer:

The chlorosulfonyl group is highly electrophilic, enabling reactions with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonic acids. For example:

- Amine reactions : React with primary amines (e.g., methylamine) in anhydrous DCM at 0°C to form sulfonamides. Use triethylamine as a base to scavenge HCl .

- Solvent effects : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity, while moisture must be excluded to prevent hydrolysis .

- Kinetic studies : Monitor reaction progress via ¹H NMR to assess substitution rates, which are accelerated by the electron-withdrawing trifluoromethyl group .

What factors dictate the compound’s stability during storage and reactions?

Methodological Answer:

- Moisture sensitivity : Store under inert gas (argon) in sealed, desiccated containers at –20°C to prevent hydrolysis of the sulfonyl chloride .

- Thermal stability : Avoid temperatures >40°C, as decomposition may release SO₂ or HF. Thermogravimetric analysis (TGA) can identify safe handling ranges .

- Light sensitivity : Amber glassware is recommended to prevent UV-induced radical degradation .

How can computational modeling predict the electronic effects of the trifluoromethyl group?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA software to model electron density maps. The trifluoromethyl group’s –I effect stabilizes the sulfonyl chloride’s electrophilicity, enhancing reactivity toward nucleophiles .

- Hammett parameters : Correlate substituent effects (σₚ values) with reaction rates in substituted benzoate derivatives to predict regioselectivity .

What methodologies employ this compound in heterocyclic synthesis?

Methodological Answer:

- Sulfonamide-linked heterocycles : React with amino-pyrimidines or triazines to form sulfonamide intermediates for agrochemicals (e.g., tribenuron-methyl analogs) .

- Cross-coupling reactions : Use Pd-catalyzed Suzuki-Miyaura couplings with boronic acids to functionalize the benzoate ring .

How should discrepancies in synthetic protocols or spectroscopic data be resolved?

Methodological Answer:

- Reproducibility checks : Validate conflicting methods (e.g., THF vs. DCM as solvents) by repeating under controlled conditions and comparing yields/purity via HPLC .

- Database cross-referencing : Cross-check NMR or mass spectra with NIST or PubChem entries to identify inconsistencies in reported shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.